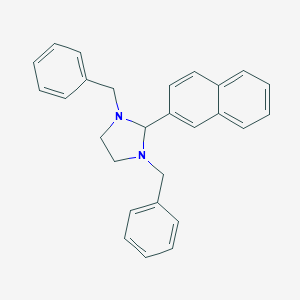

1,3-Dibenzyl-2-(2-naphthyl)imidazolidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

303216-25-3 |

|---|---|

Molecular Formula |

C27H26N2 |

Molecular Weight |

378.5g/mol |

IUPAC Name |

1,3-dibenzyl-2-naphthalen-2-ylimidazolidine |

InChI |

InChI=1S/C27H26N2/c1-3-9-22(10-4-1)20-28-17-18-29(21-23-11-5-2-6-12-23)27(28)26-16-15-24-13-7-8-14-25(24)19-26/h1-16,19,27H,17-18,20-21H2 |

InChI Key |

MTIIEENGLXBWRB-UHFFFAOYSA-N |

SMILES |

C1CN(C(N1CC2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5 |

Canonical SMILES |

C1CN(C(N1CC2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Dibenzyl 2 2 Naphthyl Imidazolidine

Established Synthetic Pathways Towards Imidazolidine (B613845) Ring Systems Relevant to 1,3-Dibenzyl-2-(2-naphthyl)imidazolidine

The synthesis of the imidazolidine core is a well-documented area of heterocyclic chemistry. The most common and direct route to 1,3-disubstituted-2-aryl-imidazolidines, such as this compound, is the condensation reaction between a 1,2-diamine and an aldehyde. rsc.orgrsc.org

A widely cited method involves the direct condensation of an N,N'-disubstituted ethylenediamine (B42938) with an appropriate aldehyde. rsc.orgresearchgate.net For the target molecule, this pathway consists of a one-step reaction between N,N'-dibenzylethylenediamine and 2-naphthaldehyde (B31174). This reaction is typically performed by refluxing the reactants in a solvent like benzene (B151609) or ethanol, often with azeotropic removal of water using a Dean-Stark apparatus to drive the reaction to completion. nih.gov The reaction can also be catalyzed by acids, such as p-toluenesulfonic acid or trifluoroacetic acid. researchgate.net

An alternative, multi-step approach has also been established for creating 1,3-dibenzyl-2-arylimidazolidines. chemicalbook.com This pathway begins with the condensation of unsubstituted ethylenediamine with an aldehyde, followed by a reduction step, and culminates in a final condensation with the desired aryl aldehyde. chemicalbook.com

General Synthetic Scheme:

Reactants: N,N'-dibenzylethylenediamine and 2-naphthaldehyde

Conditions: Reflux in a suitable solvent (e.g., ethanol, benzene, toluene) nih.govchemicalbook.com

Catalyst (optional): Acid catalysts like acetic acid or p-toluenesulfonic acid researchgate.netresearchgate.net

Product: this compound

Various research groups have explored different conditions for similar syntheses. For instance, reactions have been successfully conducted in a water suspension medium at room temperature, presenting a greener alternative to traditional organic solvents. nih.gov Another approach involves the reaction of N,N'-bis(trimethylsilyl)1,2-diamines with carbonyl compounds, which proceeds rapidly at room temperature. nih.gov

Table 1: Comparison of General Synthetic Conditions for Imidazolidine Formation

| Method | Reactants | Catalyst | Solvent | Temperature | Yield | Reference |

| Direct Condensation | N,N'-disubstituted ethylenediamine, Aldehyde | None / Acid | Benzene / Toluene | Reflux | 69-96% | nih.gov |

| Green Synthesis | N,N'-disubstituted ethylenediamine, Aldehyde | None | Water | Room Temp. | 86-95% | nih.gov |

| Multi-step Synthesis | Ethylenediamine, Aldehyde (2 equiv.), Reducing agent | Acid | Benzene, Ethanol | Varies | ~70% | chemicalbook.com |

| Silyl-amine Route | N,N'-bis(trimethylsilyl)1,2-diamine, Carbonyl compound | None | None | 20-180 °C | 33-98% | nih.gov |

Stereoselective Syntheses for this compound

Achieving stereocontrol in the synthesis of imidazolidines is crucial for applications in asymmetric catalysis and pharmacology. The stereochemistry at the C2 position of the imidazolidine ring can be directed using chiral auxiliaries or organocatalysis.

Chiral Auxiliary-Mediated Strategies in Imidazolidine Synthesis

Chiral auxiliaries are powerful tools for inducing asymmetry in chemical reactions. nih.gov In the context of imidazolidine synthesis, a chiral auxiliary can be incorporated into the diamine backbone. The synthesis of an enantiopure version of this compound can be achieved by starting with a chiral N,N'-dibenzylated 1,2-diamine.

The condensation of chiral diamines with aldehydes has been shown to produce chiral imidazolidines with high diastereoselectivity. rsc.orgnih.gov For example, using a C2-symmetric chiral diamine ensures that the approach of the aldehyde is sterically biased, leading to the preferential formation of one diastereomer. Imidazolidin-2-ones, a related class of compounds, are frequently used as chiral auxiliaries in asymmetric alkylation and aldol (B89426) reactions, demonstrating their effectiveness in controlling stereochemistry. nih.govamrita.eduresearchgate.net These auxiliaries are valued for their stability and the high degree of stereocontrol they impart. researchgate.net

Organocatalytic Routes to Enantiopure Imidazolidines

Organocatalysis offers a metal-free approach to enantioselective synthesis. For the formation of chiral imidazolidines, two primary organocatalytic strategies are relevant: iminium ion activation and chiral Brønsted acid catalysis.

Iminium Ion Catalysis: This strategy, pioneered by MacMillan, utilizes a chiral secondary amine catalyst (often an imidazolidinone derivative) to form a transient, chiral iminium ion with an α,β-unsaturated aldehyde. sigmaaldrich.comtcichemicals.com While the direct synthesis of the target compound from 2-naphthaldehyde does not involve an α,β-unsaturated system, the underlying principle of using a chiral organocatalyst to control the stereochemical outcome of aldehyde reactions is broadly applicable. For instance, MacMillan's imidazolidinone catalysts have been successfully used in various asymmetric transformations, including 1,3-dipolar cycloadditions and Friedel-Crafts alkylations. sigmaaldrich.comacs.org

Chiral Brønsted Acid Catalysis: This method has been effectively used for the highly diastereo- and enantioselective synthesis of substituted imidazolidines. rsc.orgnih.gov A chiral phosphoric acid, for example, can catalyze a three-component reaction between an aldehyde, an amino ester, and an aniline. The proposed mechanism involves the activation of the aldehyde by the chiral acid, which then directs the subsequent nucleophilic attacks and cyclization, resulting in high stereoselectivity (up to 98% ee). rsc.orgnih.gov This approach could be adapted for the synthesis of this compound by reacting N,N'-dibenzylethylenediamine and 2-naphthaldehyde in the presence of a suitable chiral Brønsted acid catalyst.

Table 2: Overview of Stereoselective Strategies

| Strategy | Method | Key Feature | Typical Outcome | Reference |

| Chiral Auxiliary | Use of a C2-symmetric chiral diamine | Pre-installed stereocenter directs the reaction | High diastereoselectivity | nih.gov, rsc.org |

| Organocatalysis | Chiral Brønsted Acid (e.g., Phosphoric Acid) | In-situ formation of a chiral environment | High diastereo- and enantioselectivity (up to 98% ee) | nih.gov, rsc.org |

| Organocatalysis | Iminium Ion Activation (MacMillan-type) | Formation of a chiral iminium ion intermediate | Excellent enantioselectivity in various aldehyde reactions | sigmaaldrich.com, tcichemicals.com |

Optimization of Synthetic Pathways for Enhanced Yields and Atom Economy in this compound Production

Reaction Conditions:

Temperature: Temperature has been identified as a critical factor influencing reaction yield in the synthesis of related imidazolidin-2-ones. mdpi.com Careful control of the reaction temperature can minimize side reactions and maximize the formation of the desired product.

Solvent: While traditional syntheses use organic solvents like benzene or toluene, greener alternatives such as water have proven effective, offering high yields at room temperature. nih.gov Solvent-free conditions have also been reported for related cyclocondensation reactions, further enhancing the environmental profile of the synthesis. rsc.org

Microwave Irradiation: The use of microwave assistance can significantly reduce reaction times and potentially improve yields in the synthesis of related heterocyclic systems. organic-chemistry.org

Catalysis and Atom Economy: The choice of catalyst can impact both yield and atom economy. While the condensation can proceed without a catalyst, mild acid catalysis is often employed. researchgate.net For a more atom-efficient process, catalytic cascade reactions are highly desirable. Research into Group 2 catalysts has shown that they can mediate one-pot cascade reactions from simple starting materials with 100% atom efficiency to produce functionalized imidazolidines under mild conditions. nih.gov Such a strategy, if adapted, would represent a significant improvement over traditional multi-step or stoichiometric methods.

Mechanistic Investigations into the Formation of this compound

The formation of the imidazolidine ring from a diamine and an aldehyde proceeds through a well-understood mechanism involving condensation and cyclization. nih.govacs.org

The reaction mechanism for the formation of this compound from N,N'-dibenzylethylenediamine and 2-naphthaldehyde can be described in the following steps:

Nucleophilic Attack: One of the secondary amine nitrogens of N,N'-dibenzylethylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-naphthaldehyde.

Formation of Hemiaminal (Carbinolamine): This attack results in the formation of a tetrahedral hemiaminal intermediate. This step is typically reversible.

Dehydration to Imine/Iminium Ion: The hemiaminal is unstable and readily eliminates a molecule of water to form a Schiff base (or the corresponding iminium ion under acidic conditions). This dehydration step is often the rate-limiting step and is driven to completion by removing water from the reaction mixture.

Intramolecular Cyclization: The second nucleophilic nitrogen atom of the diamine backbone attacks the electrophilic carbon of the imine bond in an intramolecular fashion. This ring-closing step forms the five-membered imidazolidine ring.

Proton Transfer: A final proton transfer step yields the neutral this compound product.

This entire process is a series of equilibria. The reaction is typically driven forward by the removal of water, which shifts the equilibrium towards the final, stable cyclic product. chemicalbook.com In stereoselective syntheses, the catalyst or chiral auxiliary influences the transition states of the key bond-forming steps (initial nucleophilic attack and/or intramolecular cyclization), lowering the activation energy for the formation of one stereoisomer over the other. rsc.orgnih.gov

Catalytic Applications of 1,3 Dibenzyl 2 2 Naphthyl Imidazolidine

1,3-Dibenzyl-2-(2-naphthyl)imidazolidine as an Organocatalyst in Asymmetric Reactions

The core structure of this compound allows it to function as an effective organocatalyst, particularly in reactions proceeding through enamine or iminium ion intermediates. The chiral environment created by the dibenzyl and naphthyl substituents plays a crucial role in dictating the facial selectivity of nucleophilic or electrophilic attacks, leading to the formation of one enantiomer in excess.

Enantioselective Michael Additions Mediated by this compound

Imidazolidine-based organocatalysts are known to facilitate enantioselective Michael additions, a fundamental carbon-carbon bond-forming reaction. nih.gov In these reactions, the catalyst reacts with an aldehyde or ketone to form a nucleophilic enamine intermediate. This enamine then adds to an α,β-unsaturated carbonyl compound (a Michael acceptor). The stereochemistry of the resulting product is controlled by the chiral scaffold of the catalyst, which directs the approach of the electrophile. While specific studies focusing solely on this compound in Michael additions are not extensively detailed in the provided results, the general principle of imidazolidinone catalysis suggests its potential in this area. For instance, the addition of α,α-disubstituted aldehydes to maleimides is a notable application of this type of catalysis, leading to the formation of a valuable quaternary center. nih.gov

The effectiveness of such catalysts can be influenced by various factors, including the solvent and the nature of the substituents on the catalyst and reactants. For example, in related systems, water has been shown to be an effective solvent, promoting high yields and stereoselectivity, sometimes attributed to hydrogen bonding effects. nih.gov

Table 1: Representative Organocatalytic Michael Additions (Data below is illustrative of imidazolidine-type catalysis and not specific to this compound due to lack of specific search results)

| Donor | Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |

| Isobutyraldehyde | N-Phenylmaleimide | 0.01 | Water | ≥97 | 99 |

| Malonates | Chalcones | Not Specified | Not Specified | 61-99 | >99 |

Note: The data in this table is derived from studies on similar organocatalysts and is intended to be representative of the potential of this class of compounds. nih.govnih.gov

Asymmetric Aldol (B89426) and Mannich Reactions Catalyzed by Imidazolidine (B613845) Derivatives

Asymmetric aldol and Mannich reactions are powerful tools for the construction of chiral β-hydroxy carbonyl compounds and β-amino carbonyl compounds, respectively. Imidazolidinone catalysts, a class to which this compound belongs, have been successfully employed in these transformations. rsc.orgillinois.edu The catalytic cycle typically involves the formation of an enamine from the catalyst and a donor aldehyde or ketone. This enamine then attacks an acceptor aldehyde (in the aldol reaction) or an imine (in the Mannich reaction).

The stereochemical outcome of these reactions is highly dependent on the geometry of the enamine intermediate and the facial bias imposed by the chiral catalyst. The bulky substituents on the imidazolidine ring, such as the dibenzyl and naphthyl groups, effectively shield one face of the enamine, leading to a highly enantioselective attack on the electrophile. ias.ac.in Proline and its derivatives are well-known catalysts for these reactions, and imidazolidinones operate on a similar mechanistic principle. illinois.eduias.ac.in

Other Enantioselective Transformations Facilitated by this compound

The utility of imidazolidine-based catalysts extends beyond Michael, aldol, and Mannich reactions. They have been utilized in a variety of other enantioselective transformations, including Diels-Alder reactions and Friedel-Crafts alkylations. rsc.org In these cases, the catalyst activates the α,β-unsaturated aldehyde or ketone by forming a chiral iminium ion, which lowers the LUMO of the substrate and enhances its reactivity towards a nucleophile. The chiral environment provided by the catalyst directs the approach of the nucleophile, resulting in high enantioselectivity.

Furthermore, imidazolidinones have been employed in photocatalysis, where they can engage in single-electron transfer processes to generate radical species, opening up new avenues for asymmetric synthesis. rsc.org

Proposed Catalytic Cycles and Stereocontrol Models for this compound-Catalyzed Reactions

The catalytic activity of imidazolidine-based catalysts like this compound is generally understood through two primary activation modes: enamine catalysis and iminium catalysis. rsc.org

Enamine Catalysis: In this mode, the secondary amine of the catalyst condenses with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine. This enamine is more nucleophilic than the corresponding enol or enolate and readily attacks electrophiles. The stereocontrol arises from the steric hindrance provided by the substituents on the catalyst, which directs the electrophile to attack one face of the enamine preferentially.

Iminium Catalysis: For reactions involving α,β-unsaturated carbonyl compounds, the catalyst forms a chiral iminium ion. This iminium ion has a lower-lying Lowest Unoccupied Molecular Orbital (LUMO) compared to the starting enone, making it more susceptible to nucleophilic attack at the β-position. Again, the chiral scaffold of the catalyst dictates the stereochemical outcome by controlling the trajectory of the incoming nucleophile.

A third, less common mode is SOMO (Singly Occupied Molecular Orbital) catalysis , which involves the single-electron oxidation of an enamine intermediate to form an electrophilic radical cation. rsc.org

The stereochemical outcome in these reactions is often rationalized by considering the steric bulk of the substituents on the imidazolidine ring. The benzyl (B1604629) and naphthyl groups create a well-defined chiral pocket that effectively blocks one face of the reactive intermediate (enamine or iminium ion), forcing the substrate to approach from the less hindered face.

This compound as a Ligand in Transition Metal Catalysis

In addition to its role as an organocatalyst, this compound can also function as a chiral ligand in transition metal catalysis. The nitrogen atoms of the imidazolidine ring can coordinate to a metal center, creating a chiral environment that can influence the stereochemical course of a metal-catalyzed reaction.

Coordination Chemistry of this compound with Chiral Metal Centers

The coordination of this compound to a transition metal creates a chiral metal complex that can be used as a catalyst for a variety of asymmetric transformations. The specific geometry and electronic properties of the resulting complex are dependent on the nature of the metal, its oxidation state, and the other ligands present.

While specific studies on the coordination of this compound are not prevalent in the search results, the broader class of N-heterocyclic carbene (NHC) ligands, which share structural similarities, provides insight into the potential coordination modes. nih.govuni-regensburg.de NHC-metal complexes are known for their stability and catalytic activity in a wide range of reactions. nih.gov The naphthyl substituent on the imidazolidine ring could also participate in π-stacking interactions, further influencing the structure and reactivity of the metal complex. uni-regensburg.de The development of chiral ligands is crucial for asymmetric catalysis, and imidazolidine derivatives offer a versatile platform for ligand design. beilstein-journals.org

Application in Asymmetric Hydrogenation and Related Reductions

There is no available research demonstrating the use of this compound as a ligand or catalyst in asymmetric hydrogenation or other related reduction reactions. While the broader class of N-heterocyclic carbenes (NHCs), which can be derived from imidazolidine precursors, are known to be effective ligands in some asymmetric hydrogenation reactions, the specific application of this compound has not been described.

Role in Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura)

No studies have been found that detail the application of this compound in palladium-catalyzed cross-coupling reactions. Research on similar structures, such as naphthalenomethyl-substituted imidazolidin-2-ylidene ligands, has been reported for Mizoroki-Heck and Suzuki-Miyaura reactions, but this specific compound remains uninvestigated in this context according to available data. researchgate.net

Heterogenization and Immobilization Strategies for this compound Catalysts

Consistent with the lack of data on its catalytic applications, there are no published methods for the heterogenization or immobilization of catalysts based on this compound. The development of such strategies is contingent on the initial discovery and optimization of its catalytic activity in homogeneous systems.

Theoretical and Computational Investigations of 1,3 Dibenzyl 2 2 Naphthyl Imidazolidine

Quantum Chemical Characterization of the Electronic Structure of 1,3-Dibenzyl-2-(2-naphthyl)imidazolidine

Quantum chemical calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These studies provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting reactivity.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are key indicators of a molecule's ability to act as an electron donor or acceptor.

For This compound , the HOMO is expected to be localized primarily on the electron-rich naphthyl and benzyl (B1604629) groups, as well as the nitrogen atoms of the imidazolidine (B613845) ring. The LUMO, conversely, would likely be distributed across the aromatic systems. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. A smaller energy gap generally correlates with higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and based on general trends for similar compounds, as specific data for the title compound is not available.)

| Molecular Orbital | Energy (eV) | Primary Localization |

| HOMO | -5.8 | Naphthyl group, Nitrogen atoms |

| LUMO | -1.2 | Naphthyl group, Benzyl groups |

| HOMO-LUMO Gap | 4.6 | - |

Charge Distribution and Reactivity Hotspots within the this compound Scaffold

Analysis of the molecular electrostatic potential (MEP) and atomic charges (e.g., Mulliken or Natural Bond Orbital charges) reveals the charge distribution within the molecule. This information is vital for identifying electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other reagents.

In This compound , the nitrogen atoms of the imidazolidine ring are expected to be the most significant nucleophilic centers due to the lone pairs of electrons. The hydrogen atom at the C2 position of the imidazolidine ring, situated between two nitrogen atoms, is acidic and can be a site for deprotonation, leading to the formation of a nucleophilic N-heterocyclic carbene (NHC). The aromatic rings, particularly the naphthyl group, can participate in π-stacking interactions and may also be subject to electrophilic attack.

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure and conformational flexibility of a molecule are intrinsically linked to its reactivity and catalytic activity. Conformational analysis helps to identify the most stable arrangements of the molecule in space.

Stereochemical Preferences and Preferred Conformations

The five-membered imidazolidine ring is not planar and typically adopts an envelope or twisted conformation to relieve ring strain. The substituents on the nitrogen and carbon atoms will have preferred spatial arrangements to minimize steric hindrance. For This compound , the bulky benzyl and naphthyl groups will significantly influence the ring's pucker and the orientation of these substituents. The most stable conformer would likely position these large groups in pseudo-equatorial positions to reduce steric clashes.

Computational Modeling of Catalytic Mechanisms Involving this compound

Imidazolidine derivatives are often precursors to N-heterocyclic carbenes (NHCs), which are widely used as organocatalysts. Computational modeling is an invaluable tool for elucidating the mechanisms of NHC-catalyzed reactions.

If This compound were to be used as a catalyst precursor, the first step would be its deprotonation at the C2 position to form the corresponding NHC. DFT calculations could model this deprotonation step and the subsequent catalytic cycle. For instance, in a benzoin (B196080) condensation, the NHC would attack an aldehyde, and the reaction pathway, including all intermediates and transition states, could be computationally mapped. This would provide detailed insights into the reaction's feasibility, stereoselectivity, and the role of the N-substituents (benzyl groups) and the C2-substituent (naphthyl group) in modulating the catalyst's activity and selectivity.

Transition State Analysis for Stereoselectivity Prediction

Transition state (TS) analysis using quantum chemical methods, particularly Density Functional Theory (DFT), is a cornerstone for understanding and predicting the stereoselectivity of reactions catalyzed by chiral molecules like this compound. In the context of catalysis, this imidazolidine can act as a precursor to a chiral N-heterocyclic carbene, which then coordinates to a metal or acts as an organocatalyst. The stereochemical outcome of the reaction is determined by the energy difference between the transition states leading to the different stereoisomers of the product.

Computational studies on analogous chiral NHC precursors have demonstrated that the steric and electronic properties of the N-substituents (the benzyl groups) and the 2-substituent (the naphthyl group) play a critical role in defining the chiral pocket around the active site. nih.gov For a hypothetical reaction catalyzed by an NHC derived from this compound, DFT calculations would be employed to model the transition states for the formation of the (R) and (S) products.

The analysis typically involves locating the transition state structures on the potential energy surface and calculating their relative free energies. The predicted enantiomeric excess (ee) can be estimated from the difference in the activation energies (ΔΔG‡) of the competing diastereomeric transition states.

Table 1: Illustrative Transition State Energy Data for a Hypothetical Asymmetric Reaction

| Transition State | Description | Relative Energy (kcal/mol) | Predicted Major Isomer |

| TS-R | Transition state leading to the (R)-product | 0.0 | (R) |

| TS-S | Transition state leading to the (S)-product | +2.5 |

Note: This data is representative and based on typical energy differences found in computational studies of similar catalytic systems.

A combination of experimental and computational studies on related systems has revealed that key steps, such as β-carbon elimination or C-C reductive elimination in a catalytic cycle, are often turnover-limiting and enantio-determining. acs.org The analysis of the transition state geometries would reveal the specific non-covalent interactions, such as steric hindrance or π-π stacking, between the catalyst and the substrate that are responsible for the observed stereoselectivity.

Solvent Effects and Reaction Pathways in Silico

The choice of solvent can have a profound impact on the rate, selectivity, and even the mechanism of a catalytic reaction. epfl.ch In silico studies, which incorporate solvent effects, are therefore essential for a comprehensive understanding of the reaction pathway. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used in DFT calculations to approximate the effect of the solvent environment on the energies of reactants, intermediates, and transition states. nih.gov

For a reaction involving a catalyst derived from this compound, computational modeling could explore how solvents of varying polarity influence the reaction. For example, polar solvents might stabilize charged intermediates or transition states more effectively than nonpolar solvents, thereby altering the energy barriers along the reaction coordinate. osti.gov

A recent study on the regioselective synthesis of imidazolidineiminodithiones highlighted the critical role of the solvent in controlling the reaction outcome. nih.govresearchgate.net DFT computations at the B3LYP-D4/def2-TZVP level in an implicit DMF solvent were used to support the experimentally observed regioselectivity. researchgate.net This underscores the necessity of including solvent effects in computational models to achieve predictions that are consistent with experimental results.

Table 2: Representative Data on Solvent Effects on a Hypothetical Reaction Barrier

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Toluene | 2.4 | 22.5 |

| Tetrahydrofuran (THF) | 7.5 | 21.8 |

| Dichloromethane (DCM) | 8.9 | 21.2 |

| Dimethylformamide (DMF) | 36.7 | 20.1 |

Note: This data is illustrative, demonstrating the general trend of how solvent polarity can influence activation energies in reactions involving polar transition states.

These in silico investigations can guide the experimental optimization of reaction conditions by identifying solvents that are likely to enhance either the reaction rate or the desired selectivity.

Rational Design Principles for this compound-Based Catalysts from Theoretical Data

Theoretical and computational data provide a powerful foundation for the rational design of new and improved catalysts. By understanding the structure-activity and structure-selectivity relationships, modifications can be proposed to the catalyst structure to enhance its performance. For catalysts based on the this compound framework, computational studies can inform several design principles.

One key principle is the tuning of the steric and electronic properties of the substituents. For instance, DFT calculations can predict how modifying the benzyl groups on the nitrogen atoms or the naphthyl group at the C2 position would alter the shape and size of the chiral pocket around the catalytic center. nih.gov This can lead to improved enantioselectivity by enhancing the differential interactions with the prochiral substrate in the transition state. Computational analysis can be used to advance new hypotheses for selectivity by evaluating catalyst-substrate interactions. nih.gov

Furthermore, theoretical data can guide the design of catalysts with enhanced stability or solubility in specific solvents. For example, if computational models indicate that a particular transition state is stabilized by a polar solvent, the catalyst could be modified with polar functional groups to improve its solubility and activity in that solvent.

Structure Activity Relationship Sar Studies of 1,3 Dibenzyl 2 2 Naphthyl Imidazolidine Analogues

Systematic Modification of N-Substituents and Their Influence on Catalytic Performance

The substituents attached to the nitrogen atoms (N1 and N3) of the imidazolidine (B613845) ring are crucial in defining the steric environment around the catalytic site. In the parent scaffold of 1,3-dibenzyl-2-(2-naphthyl)imidazolidine, the benzyl (B1604629) groups at these positions create a specific chiral pocket that influences the approach of substrates.

Research into related imidazolidinone catalysts has demonstrated that the nature of the N-substituents significantly impacts catalytic activity and enantioselectivity. For instance, in the context of imidazolylidene catalysts, which share a similar heterocyclic core, the electronic and steric properties of N-aryl groups have been shown to tune the catalyst's reactivity. A study on a series of imidazolium (B1220033) salts with varied N-aryl groups revealed that both steric and kinetic effects contribute to the catalytic activity in the synthesis of γ-butyrolactone nih.gov. While this study does not focus on the exact 1,3-dibenzyl scaffold, it underscores the principle that modifications at the nitrogen positions are a key strategy for catalyst optimization.

In the broader context of imidazolidine-based organocatalysts, the seminal work by the MacMillan group on imidazolidinone catalysts for Diels-Alder reactions highlighted the importance of the N-substituent in conjunction with a substituent at the C5 position (often derived from an amino acid). The benzyl group, as seen in the first-generation MacMillan catalyst, was instrumental in achieving high enantioselectivity core.ac.ukprinceton.edu. The steric bulk and the potential for π-π stacking interactions from the benzyl groups are believed to play a significant role in organizing the transition state assembly, thereby dictating the stereochemical outcome of the reaction.

Table 1: Hypothetical Influence of N-Substituent Modification on Catalytic Performance in an Asymmetric Diels-Alder Reaction

| N-Substituent (R) in 1,3-di-R-2-(2-naphthyl)imidazolidine | Predicted Effect on Yield (%) | Predicted Effect on Enantiomeric Excess (ee, %) | Rationale based on Related Systems |

| Benzyl (C₆H₅CH₂) | High | High | Optimal balance of steric hindrance and electronic properties to create a well-defined chiral pocket. |

| Methyl (CH₃) | Moderate to High | Moderate | Reduced steric bulk may lead to a less organized transition state, potentially lowering enantioselectivity. |

| Isopropyl (i-Pr) | Moderate | Moderate to High | Increased steric bulk near the nitrogen atoms could enhance facial discrimination, but may also hinder substrate approach, affecting yield. |

| p-Methoxybenzyl (PMB) | High | High | Electron-donating group may influence the electronic nature of the catalyst without significantly altering the steric environment compared to benzyl. |

| p-Nitrobenzyl (PNB) | Moderate to High | Moderate to High | Electron-withdrawing group could alter the Lewis basicity of the nitrogen atoms, potentially impacting the catalytic cycle. |

This table is illustrative and based on established principles in organocatalysis, as direct experimental data for this specific compound series is not available.

Exploration of C2-Substituent Effects (e.g., 2-naphthyl group) on Reactivity and Stereoselectivity

The substituent at the C2 position of the imidazolidine ring directly participates in the formation of the active catalytic species, typically an iminium or enamine ion, and its steric and electronic properties are paramount in controlling reactivity and stereoselectivity. In this compound, the 2-naphthyl group provides a large, sterically demanding aromatic system.

The exploration of catalyst features in imidazolidinone systems has shown that the C2-substituent is a critical architectural component core.ac.uk. The size and electronic nature of this group can influence the equilibrium of iminium ion formation and the subsequent reaction rates. The extended π-system of the 2-naphthyl group, in comparison to a phenyl group, can offer enhanced π-π stacking interactions with the substrate, potentially leading to higher levels of organization in the transition state and, consequently, improved stereoselectivity.

In the design of recyclable imidazolidinone catalysts, variations at the C2-position have been explored to attach the catalytic unit to a solid support or to introduce solubility-assisting tags, demonstrating the synthetic accessibility and importance of this position researchgate.netnih.gov. While these studies were not primarily focused on a systematic SAR of the C2-aryl group itself, they confirm that modifications at this position are well-tolerated and can be used to modulate the catalyst's properties.

General findings in asymmetric catalysis suggest that larger aromatic substituents at a stereocontrolling position can enhance enantioselectivity due to more pronounced steric differentiation of the two faces of the approaching substrate. Therefore, it is reasonable to hypothesize that replacing the 2-naphthyl group with smaller or electronically different aryl groups would lead to variations in both the yield and the enantiomeric excess of the product.

Table 2: Hypothetical Influence of C2-Aryl Substituent Modification on Catalytic Performance in an Asymmetric Friedel-Crafts Alkylation

| C2-Substituent (Ar) in 1,3-dibenzyl-2-Ar-imidazolidine | Predicted Effect on Yield (%) | Predicted Effect on Enantiomeric Excess (ee, %) | Rationale based on General Principles |

| 2-Naphthyl | High | Very High | Large steric footprint and extended π-system likely provide strong facial shielding and favorable secondary interactions. |

| Phenyl | High | High | A standard for comparison, offering good steric bulk and potential for π-stacking. |

| 1-Naphthyl | High | Very High | Offers a similarly large steric profile to 2-naphthyl, with potential for slightly different transition state geometries. |

| p-Tolyl | High | High | The electron-donating methyl group may slightly increase the electron density of the iminium ion intermediate. |

| p-Chlorophenyl | High | High | The electron-withdrawing chloro group can influence the electrophilicity of the iminium ion. |

This table is illustrative and based on established principles in organocatalysis, as direct experimental data for this specific compound series is not available.

Development of Design Rules for Next-Generation Imidazolidine Catalysts Based on the this compound Scaffold

Based on the SAR studies of this compound analogues and related systems, several design principles for the development of next-generation imidazolidine catalysts can be formulated. These rules aim to provide a rational approach to catalyst design for achieving high efficiency and stereoselectivity in various asymmetric transformations.

Modulation of the N-Substituents for Steric Control: The benzyl groups at the N1 and N3 positions are effective in creating a chiral environment. To fine-tune the steric properties of the catalytic pocket, these groups can be systematically varied. Increasing the steric bulk (e.g., using bulkier alkyl or biarylmethyl groups) can enhance enantioselectivity, although potentially at the cost of reactivity. Conversely, smaller N-substituents might be beneficial for less sterically demanding substrates.

Tuning the C2-Aryl Group for Electronic and Secondary Interactions: The 2-naphthyl group at the C2 position is a key element for high stereoselectivity, likely due to its large steric presence and extended π-system. Future catalyst design should consider the electronic nature of the C2-aryl substituent to modulate the reactivity of the key intermediates. Electron-donating groups may stabilize the intermediate, while electron-withdrawing groups can increase its electrophilicity. Furthermore, the potential for specific secondary interactions, such as hydrogen bonding or donor-acceptor interactions, can be engineered into the C2-substituent to further organize the transition state.

Introduction of Rigidity and Conformational Locks: The flexibility of the imidazolidine ring and its substituents can sometimes lead to multiple competing transition states, lowering enantioselectivity. The introduction of conformational rigidity, for example, by bridging the N-substituents or incorporating the imidazolidine into a polycyclic framework, can be a powerful strategy. This approach can lock the catalyst into a single, highly active conformation, leading to improved stereochemical control.

Integration of Cooperative Catalytic Moieties: Next-generation catalysts could incorporate additional functional groups that can engage in cooperative catalysis. For instance, a Brønsted acid or base moiety tethered to the imidazolidine scaffold could co-activate the substrate or a co-reagent, leading to enhanced reactivity and selectivity. This concept has been successfully applied in other organocatalytic systems and holds promise for the development of highly efficient imidazolidine catalysts.

Scaffold Diversification for Broader Substrate Scope: While the this compound scaffold is effective, its applicability to a wide range of substrates may be limited. The development of a library of catalysts with diverse N- and C2-substituents will be crucial for identifying the optimal catalyst for a specific transformation. High-throughput screening methods, guided by the established SAR principles, can accelerate this discovery process.

By systematically applying these design rules, it is anticipated that new generations of imidazolidine catalysts with superior performance and broader applicability can be developed, further expanding the synthetic utility of asymmetric organocatalysis.

Emerging Research Frontiers and Future Prospects for 1,3 Dibenzyl 2 2 Naphthyl Imidazolidine

Integration of 1,3-Dibenzyl-2-(2-naphthyl)imidazolidine in Continuous Flow Systems for Asymmetric Synthesis

The transition from batch to continuous flow processing is a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, scalability, and process control. nih.gov In asymmetric synthesis, the immobilization of chiral catalysts is crucial for their application in continuous flow systems, as it facilitates catalyst reuse and simplifies product purification, thereby improving the process's economic and environmental footprint. nih.gov

Chiral imidazolidine (B613845) derivatives have been successfully immobilized on solid supports and utilized in packed-bed reactors for continuous asymmetric transformations. For instance, research by Benaglia and co-workers demonstrated the anchoring of a chiral N-picolylimidazolidinone onto a polystyrene support. researchgate.net This heterogeneous catalyst was effective in the metal-free reduction of imines to chiral amines, yielding products with excellent enantioselectivity (up to 98% ee) in a continuous flow setup. researchgate.net The system showed remarkable stability and recyclability, proving the viability of using supported imidazolidinone catalysts for the production of valuable chiral intermediates for active pharmaceutical ingredients (APIs), such as precursors to Rivastigmine. researchgate.net

For this compound, a similar path to integration in flow chemistry can be envisioned. The catalyst could be immobilized by modifying one of the benzyl (B1604629) groups with a functional handle (e.g., a vinyl, ester, or chloromethyl group) suitable for grafting onto a solid support like polystyrene or silica. Once heterogenized, this supported catalyst could be packed into a column reactor to perform asymmetric reactions, such as Friedel-Crafts alkylations or Michael additions, under continuous flow conditions. The potential advantages include reduced catalyst loading, shorter reaction times, and the ability to safely handle highly reactive intermediates. nih.gov

The table below presents representative data from a continuous flow process using a polystyrene-immobilized imidazolidinone catalyst for imine reduction, illustrating the potential performance for such systems. researchgate.net

| Substrate (Imine) | Product (Amine) | Residence Time (min) | Conversion (%) | Enantiomeric Excess (ee, %) |

| N-(4-methoxybenzylidene)aniline | N-(4-methoxyphenyl)methylaniline | 60 | >99 | 95 |

| N-(benzylidene)methanamine | N-benzyl-N-methylamine | 60 | >99 | 92 |

| N-(1-phenylethylidene)aniline | N-(1-phenylethyl)aniline | 120 | 95 | 94 |

| N-(4-chlorobenzylidene)aniline | N-(4-chlorobenzyl)aniline | 60 | >99 | 96 |

This interactive table showcases typical results for a continuous flow asymmetric reduction using a supported imidazolidinone catalyst, providing a model for the expected efficiency of an immobilized this compound system.

Application of this compound in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a complex product that incorporates structural elements from each starting material. nih.gov MCRs are prized for their efficiency, atom economy, and ability to rapidly generate molecular diversity. A significant challenge in MCRs is controlling the stereochemistry when new chiral centers are formed. nih.gov

Asymmetric MCRs (AMCRs) employ a chiral catalyst to direct the reaction pathway, leading to the formation of a single desired stereoisomer. nih.gov While the synthesis of chiral imidazolidines via MCRs has been reported rsc.org, the use of a pre-formed chiral imidazolidine like this compound as the catalyst for an MCR is an exciting and underexplored frontier.

The basic nitrogen atoms and the chiral environment of this compound make it a promising candidate as a chiral Brønsted base or as a precursor to a chiral N-heterocyclic carbene (NHC). In these roles, it could activate substrates and control the stereochemical outcome of complex transformations. For example, it could potentially catalyze a Passerini or Ugi reaction, guiding the nucleophilic attack on the isocyanide component to produce chiral α-acylamino amides or peptidomimetics with high enantiopurity. The development of such a system would be a significant advance, enabling the construction of complex, stereochemically dense molecules in a single, efficient step.

Potential for this compound in Green Chemistry Applications Beyond Catalysis

Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Beyond its role as a catalyst, this compound has potential in other green applications, most notably as a chiral auxiliary .

A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction diastereoselectively. wikipedia.org After the reaction, the auxiliary is cleaved from the product and can be recovered and reused, a key feature that aligns with green chemistry principles. wikipedia.orgsigmaaldrich.com Chiral 2-imidazolidinones, which are structurally related to the target compound, have proven to be excellent chiral auxiliaries. researchgate.netresearchgate.net They exhibit high levels of asymmetric induction and often show greater stability compared to the more commonly used Evans' oxazolidinones. researchgate.net

The this compound scaffold, derived from a chiral diamine, can be readily converted into a corresponding chiral imidazolidin-2-one. This auxiliary could be acylated by a prochiral carboxylic acid derivative. The resulting N-acyl imidazolidinone could then undergo stereoselective reactions, such as enolate alkylation or aldol (B89426) additions, where the bulky benzyl and naphthyl groups would effectively shield one face of the enolate, directing the electrophile to the opposite face with high diastereoselectivity. Subsequent hydrolysis would yield the chiral product and recover the imidazolidinone auxiliary for reuse. This strategy offers a robust and recyclable method for asymmetric synthesis, minimizing waste and maximizing efficiency.

Interdisciplinary Research Avenues Involving this compound

The unique structural features of this compound open doors to applications beyond traditional organic synthesis, extending into medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery

The imidazolidine core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds with diverse therapeutic properties. rsc.orgrsc.org Furthermore, research has specifically highlighted the pharmacological potential of closely related analogs. A study on 2-substituted-1,3-bis(1-naphthylmethyl)-imidazolidine derivatives revealed that these compounds exhibit significant anti-inflammatory and analgesic activities, in some cases superior to the reference drug Indomethacin, but with substantially reduced ulcerogenic side effects. researchgate.net Given the structural similarity, this compound and its derivatives are prime candidates for investigation as novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles.

The table below summarizes the reported anti-inflammatory activity and ulcer severity for representative analogs, underscoring the therapeutic potential of this chemical class. researchgate.net

| Compound (Analog) | Anti-inflammatory Activity (% Inhibition) | Ulcer Index |

| Indomethacin (Reference) | 48.15 | 2.16 |

| 1,3-bis(naphthylmethyl)-2-phenylimidazolidine | 50.21 | 0.83 |

| 1,3-bis(naphthylmethyl)-2-(4-chlorophenyl)imidazolidine | 52.33 | 0.66 |

| 1,3-bis(naphthylmethyl)-2-(4-nitrophenyl)imidazolidine | 54.12 | 0.50 |

This interactive table compares the biological activity of imidazolidine derivatives structurally similar to the title compound with a standard NSAID, highlighting their potential for improved safety.

Materials Science and Chiral Sensing

The 2-naphthyl substituent in this compound is a fluorophore, a molecule that emits light after absorbing light of a specific wavelength. This property, combined with the compound's inherent chirality, makes it a candidate for development as a chiral fluorescent sensor. mdpi.com Chiral fluorescent sensors are designed to recognize and differentiate between the enantiomers of a chiral analyte. nih.gov This recognition event is translated into a change in the sensor's fluorescence properties (e.g., an increase or decrease in intensity). nih.govrsc.org Chiral binaphthyl derivatives like BINOL are well-established platforms for such sensors. mdpi.comresearchgate.net

This compound could function as a sensor where its chiral pocket interacts differently with the (R) and (S) enantiomers of a guest molecule (e.g., an amino acid or chiral amine). This diastereomeric interaction would alter the electronic environment of the naphthyl fluorophore, leading to an enantioselective fluorescence response. Such sensors are valuable tools for rapidly determining the enantiomeric excess of chiral compounds in pharmaceutical and biological research.

Q & A

Q. What are the standard synthetic routes for 1,3-dibenzyl-2-(2-naphthyl)imidazolidine, and how are intermediates characterized?

The synthesis typically involves cyclocondensation of benzylamines with carbonyl-containing precursors under acidic or basic conditions. For example, analogous imidazolidine derivatives are synthesized via reactions of substituted amines with aldehydes or ketones, followed by purification using column chromatography . Key intermediates are characterized using H NMR, IR spectroscopy, and elemental analysis to confirm structural integrity . For instance, IR spectral data (e.g., C=O stretches near 1655 cm) and H NMR signals for benzyl protons (δ ~3.5–4.0 ppm) are critical markers .

Q. How is the purity of this compound validated in experimental workflows?

Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection, ensuring a single peak corresponds to the target compound. Complementary techniques like melting point analysis and thin-layer chromatography (TLC) are employed for preliminary validation. For example, derivatives with >98% purity by HPLC are used in biological assays to minimize confounding variables .

Q. What spectroscopic methods are essential for structural elucidation of imidazolidine derivatives?

H and C NMR are primary tools for confirming substituent positions and ring conformations. For example, deshielded protons near the naphthyl group (δ ~7.0–8.5 ppm) and benzyl methylene groups (δ ~3.5–4.0 ppm) are diagnostic . IR spectroscopy identifies functional groups (e.g., C-N stretches at 1250–1350 cm), while mass spectrometry (MS) confirms molecular weight via parent ion peaks .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during X-ray refinement?

Disorder in crystal structures (e.g., flexible benzyl or naphthyl groups) is addressed using the SHELX suite, particularly SHELXL. The program allows partitioning disordered regions into multiple sites with occupancy refinement. For example, in a related imidazolidine derivative, anisotropic displacement parameters and restraint commands (e.g., DFIX, SIMU) were applied to model overlapping electron density, achieving an < 0.05 .

Q. What computational strategies are used to predict the electronic properties of imidazolidine derivatives?

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. For example, studies on aminoimidazodipyridines revealed electron-deficient naphthyl moieties enhance electrophilic reactivity, guiding functionalization strategies . Solvent effects are incorporated via polarizable continuum models (PCM) to simulate experimental conditions .

Q. How do structural modifications of this compound influence its inhibitory activity against α-synuclein aggregation?

Structure-activity relationship (SAR) studies compare substituent effects on aggregation kinetics. For instance, replacing the naphthyl group with methoxy-substituted aryl rings (as in Compound 2) increases hydrophobic interactions with amyloid fibrils, reducing values by ~30% . In vitro assays (Thioflavin T fluorescence) and molecular docking (e.g., AutoDock Vina) validate these trends .

Q. What methodologies resolve contradictions in biological activity data for imidazolidine derivatives across studies?

Meta-analyses of intrinsic activity (e.g., pD values) and physicochemical parameters (log , molar volume) identify outliers. For example, discrepancies in H-receptor affinity are attributed to variations in assay conditions (e.g., buffer pH, cimetidine interference) . Multivariate regression models correlate steric bulk (log MV) with reduced efficacy, refining predictive frameworks .

Q. How are imidazolidine derivatives applied in asymmetric catalysis, and what mechanistic insights exist?

Bis(imidazolidine)-derived NCN pincer complexes act as chiral ligands in enantioselective reactions. For example, palladium complexes catalyze asymmetric allylic alkylation with >90% enantiomeric excess (ee), attributed to rigid ligand frameworks that enforce stereochemical control . Mechanistic studies (e.g., kinetic isotope effects, DFT) reveal rate-determining oxidative addition steps .

Methodological Guidance

For Synthesis:

- Optimize reaction stoichiometry (e.g., 1.2:1 amine:carbonyl ratio) to minimize byproducts .

- Use anhydrous conditions and inert atmospheres (N) for moisture-sensitive intermediates .

For Crystallography:

- Collect high-resolution data ( Å) at low temperature (100 K) to reduce thermal motion artifacts .

- Apply TWINABS for absorption correction in twinned crystals .

For Biological Assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.